Ethyl trans-4-bromocinnamate

概要

説明

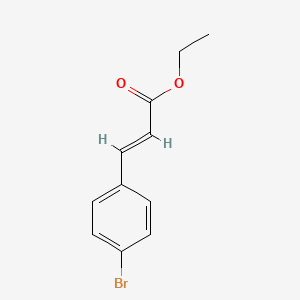

Ethyl trans-4-bromocinnamate is an organic compound with the molecular formula C11H11BrO2. It is an ester derivative of cinnamic acid, where the ethyl group is attached to the carboxyl group, and a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl trans-4-bromocinnamate can be synthesized through the esterification of trans-4-bromocinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The product is then purified by recrystallization or distillation .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent production quality .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to ethyl trans-4-bromohydrocinnamate using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can yield ethyl trans-4-bromocinnamic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

Substitution: Ethyl trans-4-aminocinnamate or ethyl trans-4-thiocyanatocinnamate.

Reduction: Ethyl trans-4-bromohydrocinnamate.

Oxidation: Ethyl trans-4-bromocinnamic acid.

科学的研究の応用

Medicinal Chemistry Applications

1. Acaricidal Activity

Research has highlighted the acaricidal properties of ethyl trans-4-bromocinnamate and its derivatives. A study demonstrated that various cinnamate derivatives exhibited significant acaricidal activity against Psoroptes cuniculi, a mite responsible for mange in animals. The study indicated that compounds with specific substituents on the aromatic ring showed improved activity, suggesting potential for developing new acaricides .

2. Antiparasitic Activity

Cinnamic acid derivatives, including this compound, have been explored for their antiparasitic effects. These compounds are being investigated as potential treatments due to their low toxicity and high efficacy against various parasites .

Photocatalytic Applications

This compound has been utilized in photocatalysis, particularly in studies involving cage-confined photocatalysts. These reactions have shown that the compound can be effectively used as a substrate in photochemical transformations, demonstrating its versatility in synthetic organic chemistry .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the esterification of trans-cinnamic acid with bromine-substituted aromatic compounds. Variations in the synthesis process have led to the development of numerous derivatives, which have been tested for enhanced biological activities .

Case Study 1: Development of Acaricides

A recent study synthesized a series of ethyl cinnamate derivatives, including this compound, and evaluated their acaricidal activities. The results indicated that specific structural modifications significantly enhanced their efficacy compared to standard treatments like ivermectin .

| Compound | Activity (LC50) | Structural Modification |

|---|---|---|

| This compound | Lower than ivermectin | Presence of bromo group |

| Ethyl 4-hydroxycinnamate | Higher than standard | Hydroxy group present |

Case Study 2: Photochemical Reactions

In another study focusing on photocatalysis, this compound was subjected to various light conditions to assess its reactivity. The findings indicated that this compound could undergo selective transformations under specific photocatalytic conditions, paving the way for its use in advanced material synthesis .

作用機序

The mechanism of action of ethyl trans-4-bromocinnamate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the para position enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. For instance, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity .

類似化合物との比較

- Ethyl 4-bromobenzoate

- Ethyl 4-bromophenylacetate

- Ethyl 4-bromocrotonate

Comparison: Ethyl trans-4-bromocinnamate is unique due to its conjugated double bond system, which imparts distinct chemical reactivity compared to other brominated esters. This conjugation allows for additional reactions such as Michael addition and Diels-Alder reactions, making it a versatile intermediate in organic synthesis .

生物活性

Ethyl trans-4-bromocinnamate, with the molecular formula , is an organic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and comparative data.

Chemical Structure and Properties

This compound is an ester derived from cinnamic acid, featuring a bromine atom at the para position of the phenyl ring. Its structural characteristics contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.11 g/mol |

| Density | 1.359 g/mL at 25 °C |

| Boiling Point | 180 °C/18 mmHg |

| Appearance | Transparent yellow liquid |

| Storage Conditions | 2-8 °C |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2017) demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting potent antibacterial activity.

Anticancer Properties

The anticancer potential of this compound has also been explored extensively. A pivotal study published in Nature Communications highlighted its efficacy against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells through the activation of caspase pathways, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways. This compound appears to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against pathogenic bacteria.

- Method : Agar diffusion method and broth microdilution.

- Results : this compound displayed significant inhibition zones against S. aureus and E. coli, with MIC values ranging from 32 to 64 µg/mL.

-

Anticancer Study :

- Objective : To assess cytotoxic effects on cancer cell lines.

- Method : MTT assay for cell viability.

- Results : Induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 24 hours of treatment.

Comparative Analysis with Related Compounds

This compound can be compared with other cinnamate derivatives to highlight its unique biological properties:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| Ethyl cinnamate | Moderate | Low | Less effective than brominated derivative |

| Ethyl 4-bromobenzoate | Low | Moderate | Different mechanism of action |

| Ethyl trans-3-(4-bromophenyl)acrylate | Moderate | High | Similar structure but different position |

化学反応の分析

Chemical Reactions Involving Ethyl trans-4-bromocinnamate

This compound participates in various chemical reactions due to its functional groups, particularly the ethyl ester and the double bond in the cinnamate structure. Below are some notable reactions:

Photocatalytic Reactions

Recent studies have demonstrated that this compound can undergo photocatalytic reactions using MOC-16 as a catalyst. In one study, a gram-scale reaction was performed, yielding an isolated product with an 81% yield without significant loss of diastereoselectivity. The reaction involved continuous photoreaction over 20 hours with multiple additions of this compound, achieving a turnover number (TON) of 910, indicating effective catalytic performance .

Palladium-Catalyzed Reactions

This compound can also be utilized in palladium-catalyzed reactions. For instance, it can react with olefins to produce various products through cross-coupling mechanisms. In one documented reaction, this compound was subjected to conditions involving palladium acetate and tri-n-butylamine, leading to the formation of methyl 4-bromocinnamate with a yield of 68% .

Esterification Reactions

The compound can be synthesized via esterification processes where trans-cinnamic acid reacts with ethanol in the presence of thionyl chloride as a catalyst, achieving high yields . This method highlights its accessibility for further synthetic applications.

Michael Addition Reactions

This compound serves as a Michael acceptor in various addition reactions, particularly with nucleophiles such as amines or thiols. These reactions are critical for synthesizing more complex organic molecules and derivatives .

Reaction Mechanisms

The mechanisms underlying these reactions vary based on the type of reaction:

Photocatalytic Mechanism

In photocatalytic reactions, this compound is activated under light irradiation, promoting electron transfer processes that facilitate bond formation or cleavage. The presence of MOC-16 enhances selectivity by pre-orienting substrates within its structure, leading to efficient dimerization or coupling reactions.

Palladium-Catalyzed Mechanism

Palladium-catalyzed reactions typically involve oxidative addition where this compound undergoes coordination with palladium, followed by reductive elimination to form the desired product. The bromine atom acts as a leaving group, facilitating this transformation.

Esterification Mechanism

During esterification, the reaction proceeds through nucleophilic attack by ethanol on the carbonyl carbon of trans-cinnamic acid, followed by dehydration to form this compound.

Michael Addition Mechanism

In Michael addition reactions, nucleophiles attack the β-carbon of the α,β-unsaturated carbonyl compound (this compound), resulting in the formation of new carbon-carbon bonds.

特性

IUPAC Name |

ethyl (E)-3-(4-bromophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOKYIPLSLPRTC-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-53-1, 15795-20-7 | |

| Record name | 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-4-bromocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-bromocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。